Stf-31

GLUT1 IC50 Selectivity

Researchers studying VHL-deficient RCC or NAD+ salvage pathways often face a critical gap: pure GLUT1 inhibitors fail to capture the metabolic complexity of NAMPT-driven NAD+ depletion, while standalone NAMPT inhibitors ignore glucose dependency. STF-31 resolves this with a concentration-dependent dual mechanism: • NAMPT inhibition (NAD+ reduction IC50 = 0.024 μM in A2780 cells) dominates at low concentrations, enabling precise NAD+ modulation rescuable by nicotinic acid in NAPRT1-expressing models. • GLUT1 inhibition (IC50 = 1 μM) emerges at higher concentrations, selectively killing VHL-deficient RCC cells while sparing VHL-competent counterparts. Supplied with ≥98% purity, rigorous QC documentation, and global logistics support for reproducible, time-sensitive research programs.

Molecular Formula C23H25N3O3S
Molecular Weight 423.5 g/mol
CAS No. 724741-75-7
Cat. No. B1681145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStf-31
CAS724741-75-7
Synonyms4-((((4-(1,1-dimethylethyl)phenyl)sulfonyl)amino)methyl)-N-3-pyridinylbenzamide
STF-31
Molecular FormulaC23H25N3O3S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27)
InChIKeyNGQPRVWTFNBUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





STF-31 Selectivity and Efficacy Data


STF-31 (4-[[[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinyl-benzamide; CAS 724741-75-7) is a small-molecule probe (MW 423.53) originally identified through phenotypic high-throughput screening for its ability to selectively kill VHL-deficient renal cell carcinoma (RCC) cells [1]. It is established as an inhibitor of glucose transporter 1 (GLUT1) with a reported IC50 of 1 μM for GLUT1-mediated glucose transport inhibition, and also acts as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [2]. The compound demonstrates a dual-mode mechanism of action, where the NAMPT inhibitory effect predominates at lower concentrations, and GLUT1 inhibition becomes apparent at higher concentrations [3].

VHL-deficient RCC synthetic lethality screening
Dual GLUT1/NAMPT mechanistic probe for glucose/NAD+ crosstalk
Concentration-dependent target engagement (NAMPT predominant)

STF-31 Substitution and Reproducibility


Substituting STF-31 with other GLUT1 inhibitors (e.g., BAY-876, WZB117) is not scientifically equivalent. While BAY-876 is a potent and highly selective GLUT1 inhibitor (IC50 = 0.002 μM; >100-fold selectivity over GLUT2/3/4) , and WZB117 also targets GLUT1 (IC50 ≈ 10 μM) , STF-31 possesses a unique dual NAMPT/GLUT1 inhibition profile that is concentration-dependent [1]. The relative contribution of each target varies with cellular context, specifically the expression of NAPRT1, which dictates sensitivity to NAMPT inhibition [2]. Therefore, replacing STF-31 with a pure GLUT1 inhibitor alters the biological outcome, particularly in models where the NAD+ salvage pathway is critical. Selection must be guided by the specific mechanistic hypothesis being tested.

Mechanism shift
Pure GLUT1 inhibitors lack NAMPT activity; dual-target outcome cannot be replicated by BAY-876 or WZB117.
Concentration window
GLUT1 inhibition becomes relevant only at higher concentrations; lower-range effects are primarily NAMPT-driven.
Cell-line context
NAPRT1 expression rescues NAD+ levels and reduces sensitivity; response may vary across tumor models.

STF-31 Head-to-Head Comparative Evidence


GLUT1 Inhibition Potency and Selectivity Comparison

STF-31 inhibits GLUT1 with an IC50 of 1 μM, whereas BAY-876 exhibits an IC50 of 0.002 μM (2 nM) and demonstrates >100-fold selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 . The selectivity profile of STF-31 is categorized as 'Low' in comparative studies, contrasting with BAY-876's 'High' selectivity [1]. This indicates that BAY-876 is a more potent and specific GLUT1 inhibitor, while STF-31's effect involves additional targets (e.g., NAMPT) [2].

GLUT1 inhibition potency vs. BAY-876
Head-to-head
IC50 1 μM (STF-31); IC50 0.002 μM (BAY-876); >100-fold selectivity reported for BAY-876 over GLUT2/3/4
STF-31 shows lower GLUT1 specificity; dual-target profile differs.
Biochemical GLUT1 assay; selectivity classified as Low for STF-31.
GLUT1 IC50 Selectivity

Glucose Uptake Inhibition in Tumor Cells

In short-term [18F]-fluoro-deoxyglucose uptake experiments across multiple tumor cell lines (A172, BHY, HeLa, HT-29), WZB117 achieved an almost complete inhibition of glucose uptake. In contrast, STF-31 inhibited glucose uptake by a range of 25-50% in all cells tested under comparable conditions [1]. This demonstrates that WZB117 is a more effective acute inhibitor of GLUT1-mediated transport than STF-31.

Glucose uptake in tumor cells vs. WZB117
Head-to-head
STF-31: 25–50% inhibition; WZB117: near-complete inhibition across A172, BHY, HeLa, HT-29 cell lines
Partial uptake reduction aligns with dual-target mechanism.
Short-term [18F]-FDG uptake; acute GLUT1 blockade capacity limited for STF-31.
GLUT1 Glucose Uptake Cancer Metabolism

Cell Type-Dependent Glucose Uptake Inhibition

A head-to-head study comparing glucose uptake inhibitors revealed that STF-31 inhibited glucose uptake by 25-50% across a panel of tumor cell lines (A172, BHY, HeLa, HN, HT-29, MG-63). Fasentin, another GLUT inhibitor, showed a cell type-dependent effect, with a maximum inhibition of ~35% in A172, BHY, HeLa, and HT-29 cells [1]. STF-31 demonstrated a more consistent, albeit moderate, inhibitory effect across the tested cell lines compared to Fasentin's variable efficacy.

Cell-type consistency vs. Fasentin
Head-to-head
STF-31: 25–50% inhibition across 6 cancer lines; Fasentin: max ~35% in 4 lines, cell-type-dependent
More uniform inhibition profile supports cross-model studies.
A172, BHY, HeLa, HN, HT-29, MG-63; [18F]-FDG assay.
GLUT1 Glucose Uptake Cell-Type Specificity

Cytotoxicity in Testicular Cancer Cells

In human testicular cancer I-10 cells, STF-31 demonstrated dose- and time-dependent cytotoxicity. The IC50 values for cell proliferation inhibition were determined to be 21.3 μM, 8.01 μM, and 4.13 μM at 24, 48, and 72 hours, respectively [1]. This data provides specific quantitative benchmarks for using STF-31 in testicular cancer research models and highlights the need for appropriate incubation times to observe maximal effect.

Testicular cancer cytotoxicity (I-10)
Reported
IC50: 21.3 μM (24h), 8.01 μM (48h), 4.13 μM (72h)
Supports cytotoxicity endpoint review; time-dependent potency.
MTT assay, 4–16 μM treatment; cell proliferation inhibition context.
Testicular Cancer Cytotoxicity IC50

Dual-Target Mechanism: NAMPT Inhibition

STF-31's mechanism of action is distinct from pure GLUT1 inhibitors. Cancer cell-line profiling across 679 cell lines revealed that STF-31's sensitivity pattern strongly correlates with that of known NAMPT inhibitors [1]. Resistance to STF-31 can be conferred by the NAMPT-H191R mutation [2]. In biochemical assays, STF-31 directly inhibits NAMPT enzymatic activity [3]. Furthermore, the GLUT1 inhibitory effect of STF-31 is apparent only at higher concentrations, whereas its NAMPT inhibition is more potent (e.g., IC50 of 0.024 μM for NAD+ level reduction in A2780 cells ).

Dual-target engagement: NAMPT vs GLUT1
Mechanism context
NAMPT IC50 0.024 μM (NAD+ in A2780); GLUT1 IC50 1 μM; ~40-fold NAMPT preference
NAMPT engagement predominates; GLUT1 inhibition emerges at higher concentrations.
A2780 ovarian cancer cells; sensitivity pattern matches known NAMPT inhibitors.
NAMPT GLUT1 Mechanism of Action

STF-31 Research and Application Scenarios


NAD+ Salvage Pathway in Cancer

STF-31 is the optimal choice for studies focused on NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Its potent NAMPT inhibitory activity (IC50 = 0.024 μM for NAD+ level reduction in A2780 cells ) and its ability to be rescued by nicotinic acid in NAPRT1-expressing cells [1] provide a clear, quantifiable tool for modulating intracellular NAD+ levels. This is superior to using pure GLUT1 inhibitors, which do not affect this pathway.

Selective Cytotoxicity in VHL-Deficient RCC

For high-throughput or targeted screens aimed at exploiting the synthetic lethal interaction between VHL loss and glucose dependency, STF-31 is the validated probe compound. It was specifically discovered in this context and exhibits selective killing of VHL-deficient RCC cells (e.g., RCC4) while sparing VHL-competent counterparts [2]. While BAY-876 also targets GLUT1, STF-31's dual mechanism may capture a broader vulnerability in these cells.

Glucose-Stimulated Insulin Secretion in Human Islets

STF-31 has been used to elucidate species-specific differences in glucose sensing. In human islets, which predominantly express GLUT1 and GLUT3, STF-31 impairs insulin secretion, confirming a critical role for GLUT1 in human β-cell stimulus-secretion coupling [3]. This application leverages STF-31's GLUT1 inhibitory activity in a physiologically relevant system where NAMPT inhibition is not the primary readout.

Dual-Target Mechanistic Studies in Cancer

Researchers investigating the interplay between glucose metabolism (Warburg effect) and the NAD+ salvage pathway should select STF-31. Its dual mode of action, with GLUT1 inhibition becoming prominent at higher concentrations (e.g., 25-50% uptake inhibition across multiple cancer lines [4]), makes it a unique tool for dissecting the contributions of each pathway to tumor cell survival. Pure GLUT1 or NAMPT inhibitors cannot replicate this specific dual profile.

Application
Selection Property
Validation Focus
NAD+ salvage pathway studies
NAMPT inhibitory activity
NAD+ level modulation & NAPRT1 rescue context
VHL-deficient RCC synthetic lethality models
VHL-dependent cell death context
Differential viability (VHL-/- vs VHL+/+) endpoints
Human β-cell glucose sensing studies
GLUT1-dependent insulin secretion context
Islet insulin secretion assay with glucose challenge
Dual GLUT1/NAMPT pathway dissection
Concentration-dependent target engagement
NAD+ & glucose uptake endpoints at graded concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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